Lurasidone Impurity 22 falls under the category of pharmaceutical impurities, which are unintended substances found in drug formulations. These impurities can arise during the synthesis of lurasidone hydrochloride and may affect the drug's stability, efficacy, and safety profiles. Understanding such impurities is crucial for pharmaceutical quality control and regulatory compliance.
The synthesis of Lurasidone Impurity 22 involves several chemical reactions that typically include oxidation, hydrolysis, and photolytic degradation. These reactions can lead to the formation of various impurities during the production of lurasidone hydrochloride .
One common method for synthesizing lurasidone involves reacting specific piperazine derivatives with benzothiazole compounds in the presence of organic bases and solvents like acetonitrile. The reaction conditions often include refluxing at elevated temperatures to promote interaction between reactants .
The synthesis process generally follows these steps:
Lurasidone Impurity 22 has a complex molecular structure featuring multiple functional groups including piperazine rings and benzo[d]isothiazole moieties. The structure can be represented as follows:
The structural representation indicates the presence of cyclohexane rings connected through methylene linkages to piperazine units, which are further substituted with benzo[d]isothiazole groups .
Lurasidone Impurity 22 participates in various chemical reactions that can alter its stability and composition:
These reactions are critical for understanding how Lurasidone Impurity 22 behaves under different environmental conditions.
These properties are essential for determining the handling requirements and stability of Lurasidone Impurity 22 during pharmaceutical development .
Lurasidone Impurity 22 serves significant roles in scientific research, particularly in:
Lurasidone Impurity 22 is formally identified by the systematic IUPAC name:((1R,2R)-cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) [2] [3]. This nomenclature precisely defines its molecular architecture:
Table 1: Key Identifiers of Lurasidone Impurity 22
Property | Value |
---|---|
Systematic IUPAC Name | ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) |
CAS Number | 1807983-61-4 |
Molecular Formula | C32H38N6O4S2 |
Molecular Weight | 634.81 g/mol |
Lurasidone Impurity 22 is a symmetric dimeric bis-ester derivative structurally divergent from the parent drug, Lurasidone hydrochloride (CAS 367514-88-3, C28H36N4O2S) [4] [5]. Key relational features include:
Table 2: Structural Comparison of Lurasidone HCl and Impurity 22
Feature | Lurasidone HCl | Impurity 22 |
---|---|---|
Molecular Formula | C28H36N4O2S·HCl | C32H38N6O4S2 |
Core Pharmacophore | Norbornane-imide | Bis-carboxylate ester |
Symmetry | Asymmetric | C2-symmetric |
Origin | Active Pharmaceutical Ingredient (API) | Process-related synthetic impurity |
The molecular distinctions of Impurity 22 arise from specific functional group alterations relative to Lurasidone:
CAS No.: 6754-13-8
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.:
CAS No.: 224635-63-6